molecular formula C11H15NOS B15277079 N-(3-(Methoxymethyl)phenyl)thietan-3-amine

N-(3-(Methoxymethyl)phenyl)thietan-3-amine

Cat. No.: B15277079
M. Wt: 209.31 g/mol
InChI Key: PVEDPFKVTLKOJW-UHFFFAOYSA-N
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Description

N-(3-(Methoxymethyl)phenyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Methoxymethyl)phenyl)thietan-3-amine typically involves the reaction of 3-(Methoxymethyl)phenylamine with a thietane precursor under specific conditions. One common method involves the nucleophilic substitution reaction where the amine group attacks the thietane ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Methoxymethyl)phenyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(Methoxymethyl)phenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Methoxymethyl)phenyl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Methoxymethyl)phenyl)thietan-3-amine is unique due to the presence of both the methoxymethyl group and the thietane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-[3-(methoxymethyl)phenyl]thietan-3-amine

InChI

InChI=1S/C11H15NOS/c1-13-6-9-3-2-4-10(5-9)12-11-7-14-8-11/h2-5,11-12H,6-8H2,1H3

InChI Key

PVEDPFKVTLKOJW-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)NC2CSC2

Origin of Product

United States

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